molecular formula C11H14ClNO2 B2540702 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride CAS No. 58665-01-3

2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride

Cat. No. B2540702
CAS RN: 58665-01-3
M. Wt: 227.69
InChI Key: NFXGPALZRZQTSB-UHFFFAOYSA-N
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Description

The compound "2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride" is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in many pharmacologically active molecules. The indole moiety is often modified to enhance biological activity or to create new therapeutic agents. The papers provided discuss various indole derivatives and their synthesis, properties, and potential applications in medicine.

Synthesis Analysis

The synthesis of indole derivatives is a topic of significant interest. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors, with some showing high potency and selectivity . Another study developed a new method for synthesizing

Scientific Research Applications

Synthesis and Structural Studies

  • Research has been conducted on the synthesis of various chemical compounds that are structurally related to 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid; hydrochloride. For instance, S. Yamaguchi et al. (1992) explored the preparation of (2-Methyl-2H-chromen-2-yl)acetic acids through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, indicating a methodology potentially relevant to the synthesis of related compounds (S. Yamaguchi, Koichi Takahashi, Y. Kawase, 1992).

  • A. A. Dudinov et al. (2001) developed a new method for the synthesis of N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids. This method involved the alkylation of cyclic 1,3-diketones, demonstrating an innovative approach to creating similar indole-based structures (A. A. Dudinov, D. Kozhinov, M. Krayushkin, 2001).

Green Chemistry and Drug Design

  • In the field of green chemistry and drug design, Y. Dathu Reddy et al. (2014) worked on environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of (2-Oxo-2,3-dihydro-isoindol-2-yl)acetic acid. This research showcases the integration of sustainable practices in the synthesis of medically relevant compounds (Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXGPALZRZQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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